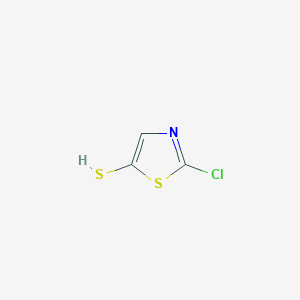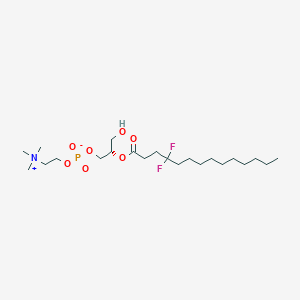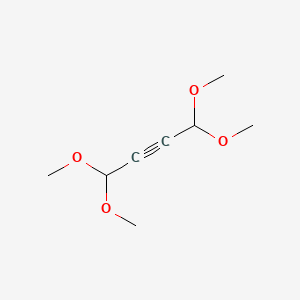
Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate is a synthetic organic compound that belongs to the class of enones This compound is characterized by the presence of a chlorophenyl group, an amino group, and a dioxotetrahydrofuran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Enone Backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the Chlorophenyl Group: This step may involve nucleophilic aromatic substitution reactions where a chlorophenylamine is reacted with the enone intermediate.
Formation of the Dioxotetrahydrofuran Ring: This can be accomplished through cyclization reactions involving dicarboxylic acid derivatives under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The chlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- Ethyl 3-((4-bromophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate
- Ethyl 3-((4-fluorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate
- Ethyl 3-((4-methylphenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate
Uniqueness
Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs
特性
分子式 |
C16H16ClNO5 |
|---|---|
分子量 |
337.75 g/mol |
IUPAC名 |
ethyl (E)-3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate |
InChI |
InChI=1S/C16H16ClNO5/c1-3-22-16(21)14(12-8-13(19)23-15(12)20)9(2)18-11-6-4-10(17)5-7-11/h4-7,12,18H,3,8H2,1-2H3/b14-9+ |
InChIキー |
SYASXUXWOKXKDP-NTEUORMPSA-N |
異性体SMILES |
CCOC(=O)/C(=C(\C)/NC1=CC=C(C=C1)Cl)/C2CC(=O)OC2=O |
正規SMILES |
CCOC(=O)C(=C(C)NC1=CC=C(C=C1)Cl)C2CC(=O)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



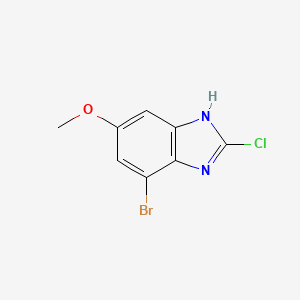
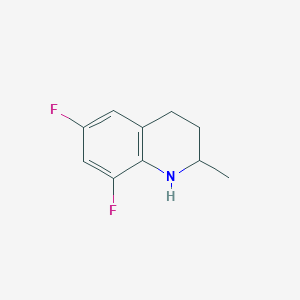
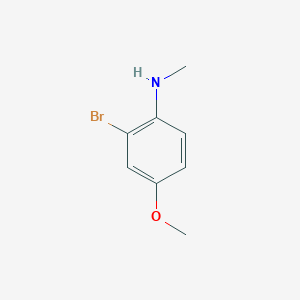
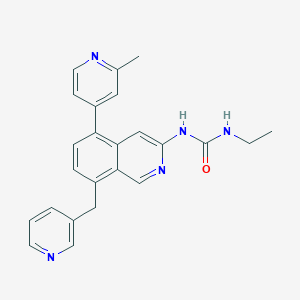
![N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B15202542.png)
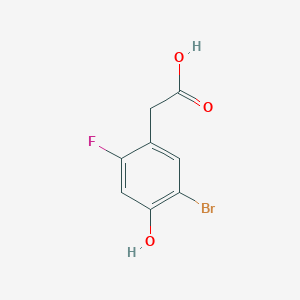
![[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B15202554.png)
